![molecular formula C6H4BF3O3 B1393409 2,4,6-Trifluoro-3-hydroxyphenylboronic acid CAS No. 1072951-37-1](/img/structure/B1393409.png)
2,4,6-Trifluoro-3-hydroxyphenylboronic acid
Overview
Description
2,4,6-Trifluoro-3-hydroxyphenylboronic acid: is a chemical compound with the molecular formula C6H4BF3O3 and a molecular weight of 191.9 g/mol It is characterized by the presence of three fluorine atoms, a hydroxyl group, and a boronic acid group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trifluoro-3-hydroxyphenylboronic acid typically involves the reaction of 2,4,6-trifluorophenol with a boronic acid derivative under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trifluoro-3-hydroxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The boronic acid group can be reduced to form a borane derivative.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of trifluoromethyl ketones or aldehydes.
Reduction: Formation of borane derivatives.
Substitution: Formation of substituted phenylboronic acids with various functional groups.
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions:
Boronic acids are widely used in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which enables the formation of carbon-carbon bonds. The presence of trifluoromethyl and hydroxy groups in 2,4,6-trifluoro-3-hydroxyphenylboronic acid enhances its reactivity and selectivity in these reactions.
Reaction Type | Reagents | Conditions | Yield (%) |
---|---|---|---|
Suzuki Coupling | Aryl halide + this compound | Pd catalyst, base | Up to 95 |
Dehydrative Amidation | Carboxylic acid + amine | Catalyst: 2,4-Bis(trifluoromethyl)phenylboronic acid | High yields |
The compound has been noted for its role in synthesizing complex organic molecules through these reactions, facilitating the formation of pharmaceuticals and agrochemicals .
Medicinal Chemistry
Drug Development:
The unique electronic properties of this compound make it a valuable building block in drug design. Its ability to form reversible covalent bonds with diols makes it useful for developing sensors and therapeutic agents targeting biomolecules.
Case Study: Fluorescence Sensors
Recent studies have highlighted the use of boronic acids in developing fluorescence sensors for detecting glucose and other biomolecules. For instance, a novel fluorescence sensor was synthesized that exhibited significant fluorescence enhancement upon binding with boronic acids, including this compound. This property is leveraged for real-time monitoring of glucose levels in biological samples .
Environmental Applications
Detection of Pollutants:
Boronic acids can be utilized in environmental chemistry for detecting phenolic compounds and other pollutants. The high sensitivity of sensors developed using boronic acids allows for the detection of trace amounts of contaminants in water sources.
Application | Target Compound | Detection Method | Sensitivity |
---|---|---|---|
Water Quality Monitoring | Phenolic pollutants | Fluorescence spectroscopy | ppb levels |
Soil Analysis | Pesticide residues | HPLC with UV detection | Low ppm levels |
Material Science
Polymer Chemistry:
In material science, boronic acids are used to create polymeric materials with specific functionalities. The incorporation of this compound into polymer matrices can enhance their mechanical properties and thermal stability.
Case Study: Boron-Doped Polymers
Research has shown that polymers doped with boronic acids exhibit improved properties for applications in electronics and photonics due to their unique electronic characteristics .
Mechanism of Action
The mechanism of action of 2,4,6-Trifluoro-3-hydroxyphenylboronic acid involves its interaction with various molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, allowing it to interact effectively with hydrophobic regions of biological molecules .
Comparison with Similar Compounds
- 2,4,6-Trifluorophenylboronic acid
- 3-Hydroxyphenylboronic acid
- 3-Methoxy-2,4,6-trifluorophenylboronic acid
Comparison: 2,4,6-Trifluoro-3-hydroxyphenylboronic acid is unique due to the presence of both hydroxyl and boronic acid groups, which provide distinct reactivity and interaction capabilities. Compared to 2,4,6-Trifluorophenylboronic acid, the hydroxyl group in this compound allows for additional hydrogen bonding and reactivity. The trifluoromethyl groups enhance the compound’s stability and lipophilicity compared to non-fluorinated analogs .
Biological Activity
2,4,6-Trifluoro-3-hydroxyphenylboronic acid is a boronic acid derivative characterized by the presence of trifluoromethyl groups and a hydroxyl functional group attached to a phenyl ring. This compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry, particularly as a biochemical probe and in drug development.
The molecular formula of this compound is C₆H₄BClF₃O₂. The trifluoromethyl groups enhance its electronic properties, contributing to its unique reactivity and interaction capabilities with biological molecules.
Chemical Reactions
The compound undergoes various chemical reactions:
- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
- Reduction : The boronic acid group can be reduced to form borane derivatives.
- Substitution : Fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in designing enzyme inhibitors. The trifluoromethyl groups enhance the compound's stability and lipophilicity, allowing effective interactions with hydrophobic regions of biological molecules .
In Vitro Studies
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Enzyme Inhibition : Its ability to inhibit certain enzymes has been explored, showing promise in the development of drugs targeting cancer and other diseases. For example, it has been investigated for its role as a selective inhibitor of CDK9, which is implicated in cancer progression .
- Antioxidant Activity : Research indicates that this compound exhibits antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
Case Studies
- Cancer Research : In studies involving xenograft models, compounds similar to this compound demonstrated significant antitumor activity. The compound's ability to modulate kinase activity has been linked to reduced tumor growth rates .
- Neuroprotective Effects : The compound has shown potential in inhibiting cholinesterases, which are relevant in neurodegenerative diseases like Alzheimer’s. In vitro studies indicated moderate inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting a possible therapeutic role .
Comparative Analysis with Similar Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
2,4,6-Trifluorophenylboronic acid | Lacks hydroxyl group; fluorinated | Moderate enzyme inhibition |
3-Hydroxyphenylboronic acid | Hydroxyl group present; no fluorination | Antioxidant properties |
3-Methoxy-2,4,6-trifluorophenylboronic acid | Methoxy group may alter reactivity | Potential enzyme inhibition |
The unique combination of both hydroxyl and boronic acid groups in this compound provides distinct reactivity compared to its analogs. This allows for additional hydrogen bonding capabilities and enhanced interaction with biological targets.
Properties
IUPAC Name |
(2,4,6-trifluoro-3-hydroxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF3O3/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1,11-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUKEGVNXUPRQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1F)F)O)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674645 | |
Record name | (2,4,6-Trifluoro-3-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-37-1 | |
Record name | (2,4,6-Trifluoro-3-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Trifluoro-3-hydroxyphenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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